molecular formula C24H22N2O4 B1212542 2-[(3,4-Dimethoxyphenyl)methyl]-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole

2-[(3,4-Dimethoxyphenyl)methyl]-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole

Cat. No. B1212542
M. Wt: 402.4 g/mol
InChI Key: YFBHMVSAAVDNCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-dimethoxyphenyl)methyl]-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole is a member of biphenyls.

Scientific Research Applications

Spectral Luminescent Properties

  • Oxadiazoles with phenyl or o-methoxyphenyl substituents, similar to the compound , exhibit high quantum yield luminescence in various solvents. This suggests potential applications in luminescent materials and optical devices (Mikhailov et al., 2018).

Anticancer and Anti-Inflammatory Potential

  • Some oxadiazoles demonstrate significant anticancer activities, highlighting their potential as leads in cancer therapy. They have also shown promise in anti-inflammatory applications, making them valuable in medical research (Kataria et al., 2011).

Antimicrobial and Antibacterial Activities

  • Oxadiazoles exhibit broad-spectrum antibacterial activities, potentially making them suitable for use in the development of new antibiotics or antimicrobial agents (Al-Wahaibi et al., 2021).

Potential in Organic Light-Emitting Diodes (OLEDs)

  • Derivatives of oxadiazoles have been explored for their application in OLEDs due to their efficient luminescence properties. This could lead to their use in advanced display and lighting technologies (Cooper et al., 2022).

Fluorescence in Polymeric Materials

  • Oxadiazoles are utilized in polymeric materials to impart fluorescence properties. These materials could find applications in coatings, sensors, and other materials that benefit from fluorescent characteristics (Hamciuc et al., 2005).

properties

Product Name

2-[(3,4-Dimethoxyphenyl)methyl]-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C24H22N2O4/c1-27-20-11-9-18(10-12-20)17-5-7-19(8-6-17)24-26-25-23(30-24)15-16-4-13-21(28-2)22(14-16)29-3/h4-14H,15H2,1-3H3

InChI Key

YFBHMVSAAVDNCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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